N-(3-amino-4-methoxyphenyl)prop-2-ynamide
Overview
Description
“N-(3-amino-4-methoxyphenyl)prop-2-ynamide” is a chemical compound with the molecular formula C10H10N2O2. It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(3-amino-4-methoxyphenyl)prop-2-ynamide” has been determined using various techniques such as 1H NMR, 13C NMR, ESI-mass spectrometry, FT-IR, UV/Vis, and elemental analysis . The X-ray crystal structures of similar compounds have also been successfully determined, showing a planar molecule geometry .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-amino-4-methoxyphenyl)prop-2-ynamide” are not available, similar compounds have been involved in cycloaddition reactions .Scientific Research Applications
Application in Medicinal Chemistry
- Summary of Application: N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
- Methods of Application: A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
- Results or Outcomes: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Application in Synthetic Thiophene
- Summary of Application: Thiophene and its substituted derivatives, which can include compounds like N-(3-Amino-4-methylphenyl)benzamide, show interesting applications in the field of medicinal chemistry .
- Methods of Application: The synthesis of thiophene incorporating pyrazolone moieties was achieved via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .
- Results or Outcomes: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Application in Heterocyclic Synthesis
- Summary of Application: Cyanoacetohydrazides, which can include compounds like “N-(3-amino-4-methoxyphenyl)prop-2-ynamide”, have applications in the synthesis of heterocyclic compounds . They are used as precursors in reactions leading to the construction of heterocycles .
- Methods of Application: The application of cyanoacetohydrazides in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
- Results or Outcomes: The use of cyanoacetohydrazides for the preparation of heterocycles has been covered in literature up to 2018 .
Application in Synthetic Thiophene
- Summary of Application: Thiophene and its substituted derivatives, which can include compounds like “N-(3-amino-4-methoxyphenyl)prop-2-ynamide”, show interesting applications in the field of medicinal chemistry . They are used in the synthesis of anti-atherosclerotic agents .
- Methods of Application: The synthesis of thiophene incorporating pyrazolone moieties was achieved via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .
- Results or Outcomes: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Application in Heterocyclic Synthesis
- Summary of Application: Cyanoacetohydrazides, which can include compounds like “N-(3-amino-4-methoxyphenyl)prop-2-ynamide”, have applications in the synthesis of heterocyclic compounds . They are used as precursors in reactions leading to the construction of heterocycles .
- Methods of Application: The application of cyanoacetohydrazides in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
- Results or Outcomes: The use of cyanoacetohydrazides for the preparation of heterocycles has been covered in literature up to 2018 .
Application in Synthetic Thiophene
- Summary of Application: Thiophene and its substituted derivatives, which can include compounds like “N-(3-amino-4-methoxyphenyl)prop-2-ynamide”, show interesting applications in the field of medicinal chemistry . They are used in the synthesis of anti-atherosclerotic agents .
- Methods of Application: The synthesis of thiophene incorporating pyrazolone moieties was achieved via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .
- Results or Outcomes: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-(3-amino-4-methoxyphenyl)prop-2-ynamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h1,4-6H,11H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXMLKMDBOQGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methoxyphenyl)prop-2-ynamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.